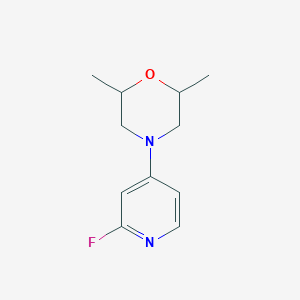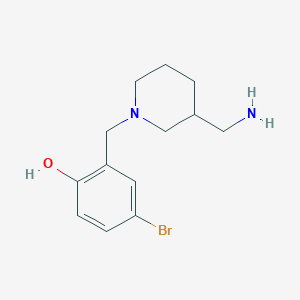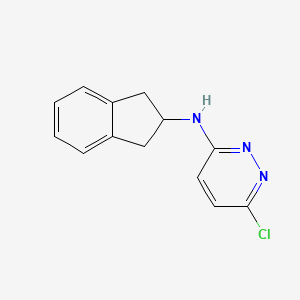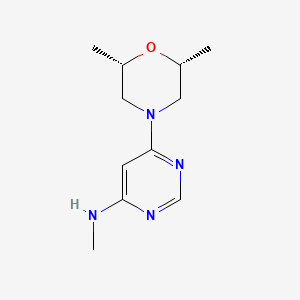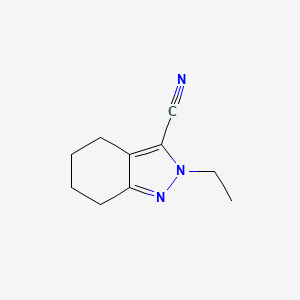
2-乙基-4,5,6,7-四氢-2H-吲唑-3-腈
描述
Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . The indazole ring system is present in some natural products, such as certain indole alkaloids .
Synthesis Analysis
The synthesis of indazole derivatives often involves the condensation of phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate .
Molecular Structure Analysis
The indazole nucleus is structurally diverse and has aroused great interest due to its wide variety of biological properties .
Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions, many of which have been exploited for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on the specific compound. For example, 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has a melting point of 148-149°C .
科学研究应用
一步三组分反应:复杂吲唑衍生物的合成涉及一步三组分反应。例如,使用催化量的对甲苯磺酸,由醛、3-氨基-5-甲基吡唑和氰基乙酸乙酯制备了4-芳基-3-甲基-6-氧代-4,5,6,7-四氢-2H-吡唑并[3,4-b]吡啶-5-腈,突出了多组分合成在生成具有高产率的复杂吲唑结构方面的效率 (Rahmati, 2010)。此外,探索了微波诱导立体选择性以合成类似化合物,展示了微波辐射在增强反应选择性和效率中的作用 (Rahmati & Alizadeh Kouzehrash, 2011)。
抗菌应用:已经开展了对具有潜在抗菌特性的新型吲唑衍生物的研究。合成了4-氧代-4,5,6,7-四氢-2H-吲唑-3-羧酸乙酯及其衍生物并测试了其抗菌活性,揭示了吲唑化合物在新型抗菌剂开发中的潜力 (Ghelani, Khunt, & Naliapara, 2017)。
催化和材料科学:吲唑衍生物还在材料科学和催化中得到应用。例如,已经开发出使用空气稳定的N,N-吲唑衍生物甲烯丙烯基Ni(II)配合物合成高度支化低聚乙烯的新方法。这些方法说明了吲唑衍生物在催化生产具有在各个行业中潜在应用的复杂聚合物材料中的效用 (Araya et al., 2020)。
结构和光学性质:已经研究了吲唑衍生物的结构和光学性质,突出了它们在电子和光子应用中的潜在用途。对由吲唑化合物衍生的分散染料对涤纶织物染色性能的分散剂的影响的研究进一步强调了这些分子在科学研究和工业应用中的多功能性 (El-Apasery, Al-Awadi, & Al-Etaibi, 2013)。
作用机制
- One notable target is the inflammatory response , where indazole derivatives have demonstrated anti-inflammatory potential .
- Additionally, indazole derivatives have been explored for their insecticidal activity, targeting the ecdysone receptor .
- For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited potent anti-inflammatory activity .
- In the case of anti-inflammatory effects, indazole derivatives may influence pathways related to prostaglandins , cytokines , and matrix metalloproteinases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Its potential therapeutic applications warrant continued exploration . 🌟
安全和危害
未来方向
生化分析
Biochemical Properties
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components. These interactions suggest that 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile may have potential therapeutic applications in inflammatory and degenerative diseases .
Cellular Effects
The effects of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, this compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune response and cell survival . Furthermore, 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile affects gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation . These cellular effects highlight the potential of this compound in modulating cellular functions and treating related disorders.
Molecular Mechanism
At the molecular level, 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as COX-2 and MMPs, inhibiting their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as prostaglandins and cytokines . Additionally, this compound can activate or inhibit transcription factors, thereby influencing gene expression and cellular responses . The molecular interactions of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile provide insights into its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity . It undergoes degradation over extended periods, which can affect its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution pattern is crucial for understanding its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLOWAVEUFJQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



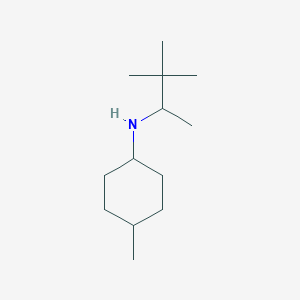
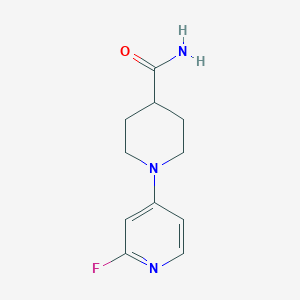
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)
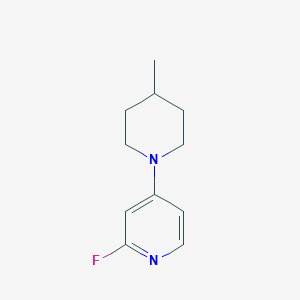
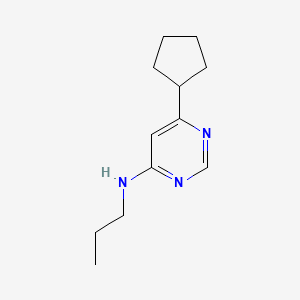
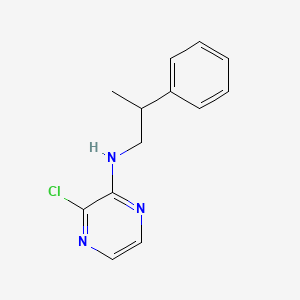
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)

